molecular formula C21H23NO7S2 B13441767 Des-(dibutylpropylamine) Methanesulfonyl Dronedarone

Des-(dibutylpropylamine) Methanesulfonyl Dronedarone

Cat. No.: B13441767
M. Wt: 465.5 g/mol
InChI Key: UTOZEULXYOYQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Des-(dibutylpropylamine) Methanesulfonyl Dronedarone (CAS 1448297-16-2) is a pharmaceutical impurity and a documented metabolite of Dronedarone, a class III antiarrhythmic drug used to treat atrial fibrillation and atrial flutter . As a key reference standard, this compound is critical for research and development processes, particularly in impurity profiling, analytical method development, and metabolic studies of the parent drug, Dronedarone . Dronedarone itself is a multi-channel blocker that exhibits class I (sodium channel), class II (beta-adrenergic receptor), class III (potassium channel), and class IV (calcium channel) antiarrhythmic activity . The presence of the methanesulfonyl group, without the dibutylpropylamine side chain, defines this specific impurity's structure and differentiates it from the active pharmaceutical ingredient . Researchers utilize this compound to ensure the safety, quality, and efficacy of pharmaceutical products by accurately monitoring and controlling this impurity during drug synthesis and manufacturing, as outlined in impurity profile studies . This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C21H23NO7S2

Molecular Weight

465.5 g/mol

IUPAC Name

[4-[2-butyl-5-(methanesulfonamido)-1-benzofuran-3-carbonyl]phenyl] methanesulfonate

InChI

InChI=1S/C21H23NO7S2/c1-4-5-6-19-20(17-13-15(22-30(2,24)25)9-12-18(17)28-19)21(23)14-7-10-16(11-8-14)29-31(3,26)27/h7-13,22H,4-6H2,1-3H3

InChI Key

UTOZEULXYOYQFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OS(=O)(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of Des-(dibutylpropylamine) Methanesulfonyl Dronedarone involves several steps, including mesylation reactions. Industrial production methods often involve custom synthesis processes to ensure high purity and yield .

Chemical Reactions Analysis

Key Reaction Parameters

ParameterCondition/ValueImpact on Yield/PuritySource
Solvent Toluene, Xylene, or ChloroformOptimal solubility and stability
Temperature 50–65°CMinimizes side reactions
Reagent Ratio 1:1.2 (Intermediate:Mesyl-Cl)Ensures complete mesylation
Catalyst Tetramethyl ammonium chlorideAccelerates sulfonylation

Comparative Reactivity

Des-(dibutylpropylamine) Methanesulfonyl Dronedarone lacks the dibutylpropylamine side chain present in Dronedarone, altering its chemical behavior:

PropertyDronedaroneThis compound
Lipophilicity High (due to methyl sulfonyl)Reduced (lack of amine chain)
Stability in Acid Forms stable hydrochloride saltsProne to decomposition under acidic conditions
Oxidation Sensitivity ModerateHigh (exposed methanesulfonamide group)

Degradation Pathways

Under stress conditions, the compound undergoes:

  • Hydrolysis : Cleavage of the methanesulfonamide group in aqueous acidic/basic media .

  • Oxidation : Reaction with hydrogen peroxide or peroxides at the benzofuran core.

  • Thermal Decomposition : Degrades above 150°C, releasing sulfur dioxide and benzofuran derivatives .

Analytical Characterization

Critical quality attributes are monitored via:

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile-phosphate buffer) .

  • Mass Spectrometry : m/z 503.2 [M+H]⁺ (C27H34N2O5S) .

  • IR Spectroscopy : Peaks at 1150 cm⁻¹ (S=O stretch) and 1630 cm⁻¹ (C=O stretch) .

Scientific Research Applications

Des-(dibutylpropylamine) Methanesulfonyl Dronedarone has several scientific research applications:

Mechanism of Action

The mechanism of action of Des-(dibutylpropylamine) Methanesulfonyl Dronedarone involves its interaction with ion channels and receptors in the heart. Similar to Dronedarone, it acts as a multichannel blocker, inhibiting sodium, potassium, and calcium ion channels, as well as β-adrenergic receptors . This leads to the stabilization of cardiac rhythm and prevention of arrhythmias.

Comparison with Similar Compounds

Structural Implications :

  • Methanesulfonyl substitution may enhance electrophilic reactivity or solubility compared to parent sulfonamides.

Pharmacological and Functional Comparisons

  • Dronedarone :

    • Significantly reduces heart rate (HR) and systolic blood pressure (SBP) in hypertensive rat models (SHR-D group: ΔHR = p < 0.001; ΔSBP = p < 0.001 vs. SHR controls) .
    • Induces left ventricular geometry changes (e.g., increased IVSd and PWd in SHR rats) .
  • Des-(dibutylpropylamine) Methanesulfonyl Dronedarone :

    • The absence of dibutylpropylamine may diminish adrenergic receptor binding, a key mechanism for dronedarone’s antiarrhythmic effects.
    • Methanesulfonyl groups could modulate ion channel interactions (e.g., potassium or sodium channels), though this requires empirical validation.

Biological Activity

Des-(dibutylpropylamine) Methanesulfonyl Dronedarone is a derivative of dronedarone, an antiarrhythmic medication used primarily for the treatment of atrial fibrillation (AF). This article explores its biological activity, pharmacological properties, and clinical implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical identifiers:

  • CAS No. : 1448297-16-2
  • Molecular Formula : C31H45N2O5S

The structural modifications from its parent compound, dronedarone, enhance its pharmacokinetic profile while reducing some adverse effects associated with amiodarone, such as thyroid dysfunction and organ toxicity.

Dronedarone and its derivatives exert their effects through multiple mechanisms:

  • Ion Channel Modulation : It blocks potassium channels (I_Kr and I_Ks) and late sodium channels, which helps in stabilizing cardiac action potentials and reducing arrhythmias.
  • Ventricular Rate Control : Dronedarone slows the ventricular response during AF, providing both rhythm and rate control .

Efficacy in Atrial Fibrillation

Clinical trials have demonstrated that dronedarone significantly reduces the recurrence of AF. The ATHENA trial showed a 24% reduction in cardiovascular hospitalization or death among patients treated with dronedarone compared to placebo .

Key Findings from Clinical Trials :

Trial NamePatient GroupPrimary OutcomeResults
ATHENA4628 patients with AFDeath or CV hospitalizationHazard ratio 0.76 (95% CI: 0.69–0.84), p<0.001
ANDROMEDAPatients with heart failureMortality and hospitalizationIncreased mortality in decompensated heart failure patients

Safety Profile

While dronedarone is generally well-tolerated, it has been associated with certain adverse effects:

  • Gastrointestinal Events : Higher incidence of nausea and diarrhea compared to placebo .
  • Hepatic Toxicity : Reports of hepatocellular injury necessitate monitoring liver function during treatment .

Case Studies

  • Case Study on Efficacy in Heart Failure Patients :
    A post-hoc analysis of the ATHENA trial focused on patients with heart failure (HF) showed that dronedarone reduced hospitalizations without significantly increasing adverse events compared to placebo. However, it was noted that in patients with decompensated HF, the risk of mortality increased .
  • Long-term Safety Assessment :
    A long-term follow-up study indicated that while dronedarone effectively reduced AF recurrence, close monitoring for liver function and potential pulmonary toxicity was essential due to reported cases of serious adverse events in high-risk populations .

Q & A

Basic Research Questions

Q. What are the key structural modifications in Des-(dibutylpropylamine) Methanesulfonyl Dronedarone compared to amiodarone, and how do they influence pharmacokinetic properties?

  • Answer : The compound is a non-iodinated analog of amiodarone, with a methanesulfonamide group replacing the iodine moiety. This structural change reduces thyroid and pulmonary toxicity, addressing amiodarone’s limitations. The dibutylpropylamine side chain enhances lipophilicity, potentially altering tissue distribution and half-life. Pharmacokinetic studies in the DIONYSOS trial demonstrated reduced adverse effects compared to amiodarone, though lower efficacy in maintaining sinus rhythm .

Q. What validated analytical methods are recommended for quantifying this compound and its impurities in pharmaceutical formulations?

  • Answer : Reverse-phase HPLC with a phosphate buffer (pH 6.0–7.1), methanol, and acetonitrile (31:11:8) is widely used. The mobile phase is optimized for resolving impurities like N-methylated byproducts. System suitability requires baseline separation of critical pairs (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol). Detection at 220–240 nm ensures sensitivity for low-abundance impurities .

Q. How does the compound’s mechanism of action differ from classical Class III antiarrhythmics?

  • Answer : Unlike pure potassium channel blockers, it exhibits multichannel inhibition (Na⁺, K⁺, Ca²⁺) and non-competitive adrenergic antagonism. Preclinical models show prolonged atrial refractory periods without significant ventricular proarrhythmia, attributed to selective atrial ion channel modulation. This dual action underpins its efficacy in atrial fibrillation/flutter with reduced torsades de pointes risk .

Advanced Research Questions

Q. How do contradictory findings from the ATHENA and ANDROMEDA trials inform patient stratification strategies?

  • Answer : ATHENA showed reduced cardiovascular hospitalization in non-permanent AF patients (EF >35%), while ANDROMEDA reported increased mortality in heart failure (EF ≤35%). This dichotomy highlights the need for strict exclusion of patients with recent decompensated heart failure. Current guidelines recommend EF ≥40% and NYHA Class I-II for safe use, emphasizing echocardiographic screening prior to therapy .

Q. What computational approaches are suitable for modeling the compound’s interaction with cardiac ion channels?

  • Answer : Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can predict binding affinities to hERG and Nav1.5 channels. For example, docking studies using cryo-EM structures of Kv11.1 reveal hydrophobic interactions with the S6 helix, explaining atrial selectivity. Data-driven models integrating electrophysiology datasets (e.g., CiPA initiative) improve proarrhythmia risk prediction .

Q. How does the SIRT1/FOXO3/PKIA axis mediate the compound’s anti-hypertrophic effects in preclinical models?

  • Answer : In rat models of myocardial hypertrophy, the compound upregulates SIRT1, enhancing FOXO3 deacetylation and nuclear translocation. This suppresses PKIA expression, reducing cAMP-dependent hypertrophic signaling. RNA-seq validation showed 2.3-fold SIRT1 activation (p<0.01) and 40% PKIA downregulation, corroborating its role in reversing pathological remodeling .

Q. What methodological considerations are critical for impurity profiling during synthesis scale-up?

  • Answer : Key impurities include N-desbutyl metabolites and benzofuran ring oxidation products. Accelerated stability studies (40°C/75% RH) under ICH guidelines identify degradation pathways. LC-MS/MS with CID fragmentation (m/z 557→ fragments) quantifies impurities at ≤0.15% thresholds. Process optimization (e.g., controlled amine alkylation pH) minimizes byproduct formation .

Data Contradiction Analysis

Q. Why did the PALLAS trial show increased cardiovascular events despite prior positive outcomes in ATHENA?

  • Answer : PALLAS enrolled permanent AF patients with high stroke risk (CHA₂DS₂-VASc ≥2), whereas ATHENA focused on paroxysmal AF. The compound’s use in permanent AF may exacerbate ventricular rate dysregulation, increasing hemodynamic stress. Post hoc analysis suggests stricter patient selection (e.g., avoiding permanent AF) is critical, aligning with updated ESC guidelines .

Methodological Tables

Parameter ATHENA Trial ANDROMEDA Trial
PopulationNon-permanent AFHF with EF ≤35%
Primary EndpointCV hospitalizationAll-cause mortality
Outcome24% reduction (HR 0.76)2.1-fold increase (HR 2.1)
Key ExclusionRecent HF hospitalizationEF >35% excluded
Reference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.